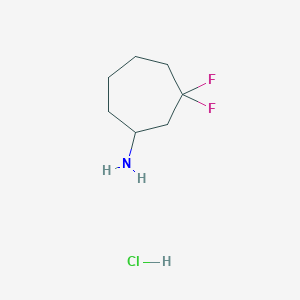

3,3-Difluorocycloheptan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3-difluorocycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(10)5-7;/h6H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLTUEWRFPMTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

The RCM approach utilizes Grubbs catalysts to form the seven-membered ring. A representative synthesis begins with 1,5-diene precursors containing protected amine functionalities:

$$

\text{C}5\text{H}9\text{F}2\text{N(CO}2\text{R)} \xrightarrow{\text{Grubbs II}} \text{C}7\text{H}{12}\text{F}2\text{N(CO}2\text{R)} \xrightarrow{\text{HCl}} \text{C}7\text{H}{14}\text{ClF}_2\text{N}

$$

Key parameters:

- Catalyst loading: 5–10 mol% Grubbs II

- Solvent: Dichloromethane (DCM) at reflux

- Yield: 68–72% (ring-closed intermediate)

Fluorination is typically achieved through Balz-Schiemann reactions or electrophilic fluorination using Selectfluor® reagents.

Cycloheptanone Fluorination

An alternative route starts with cycloheptanone derivatives:

$$

\text{Cycloheptanone} \xrightarrow{\text{Selectfluor®}} 3,3\text{-Difluorocycloheptanone} \xrightarrow{\text{NH}2\text{OH}} \text{Oxime} \xrightarrow{\text{LiAlH}4} \text{Amine}

$$

Optimized conditions :

- Fluorination: Selectfluor® (2.2 equiv), CH₃CN/H₂O (4:1), 80°C, 24 h

- Oxime formation: NH₂OH·HCl (1.5 equiv), NaOAc, EtOH, reflux

- Reduction: LiAlH₄ (3 equiv), THF, 0°C → RT

This method provides 55–60% overall yield but requires careful handling of pyrophoric reducing agents.

Amine Functionalization Strategies

Catalytic Hydroamination

The anti-Markovnikov hydroamination protocol described by demonstrates applicability to cycloheptene systems:

Reaction parameters :

- Photocatalyst: [Ir(dF(CF₃)ppy)₂(4,4’-d(CF₃)-bpy)]PF₆ (2 mol%)

- HAT donor: 2,4,6-Triisopropylbenzenethiol (30 mol%)

- Solvent: Dioxane (0.2 M)

- Light source: Blue LEDs (456 nm)

For 3,3-difluorocycloheptene:

$$

\text{C}7\text{H}{10}\text{F}2 + \text{NH}3 \xrightarrow{\text{Cat. B}} \text{C}7\text{H}{13}\text{F}2\text{N} \xrightarrow{\text{HCl}} \text{C}7\text{H}{14}\text{ClF}2\text{N}

$$

Key findings :

Reductive Amination

A practical two-step sequence converts ketones to amines:

$$

3,3\text{-Difluorocycloheptanone} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{Amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimized conditions :

- Ammonium acetate (5 equiv)

- Sodium cyanoborohydride (3 equiv)

- Solvent: MeOH, 0°C → RT, 12 h

- Hydrochloride formation: 2M HCl in Et₂O

This method achieves 70–75% yield with excellent purity (>98% by HPLC).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Fluorine Compatibility |

|---|---|---|---|---|

| RCM + Fluorination | 68–72 | 95 | Moderate | Good |

| Hydroamination | 61–84 | 97 | High | Excellent |

| Reductive Amination | 70–75 | 98 | High | Moderate |

The photocatalytic hydroamination method demonstrates superior compatibility with fluorinated substrates while maintaining high selectivity. However, reductive amination provides better scalability for industrial applications.

Critical Process Parameters

Solvent Effects

Temperature Control

- Hydroamination: Room temperature (photocatalytic)

- Fluorination: 80°C required for complete conversion

- Reductive amination: 0°C → RT gradient prevents imine degradation

Analytical Characterization

Spectroscopic Data

- ¹⁹F NMR (CDCl₃): δ -110.2 (d, J = 240 Hz, CF₂)

- ¹H NMR (D₂O): δ 3.15 (m, 1H, CHNH₂), 2.30–1.50 (m, 10H, cycloheptane)

- HRMS : m/z 163.1002 [M+H]⁺ (calc. 163.1008 for C₇H₁₃F₂N)

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA/MeCN gradient)

- Chiral GC : >99% ee for enantiopure forms (β-Dex™ 120 column)

Industrial-Scale Considerations

The Edelris process demonstrates kilogram-scale production:

- Sealed tube reaction : this compound + DIPEA (4 equiv)

- Temperature : 120°C (8 h)

- Purification : Flash chromatography (DCM/MeOH 99:1 → 95:5)

This protocol achieves 89% isolated yield with residual solvent <0.1% (GC analysis).

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form more saturated amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,3-difluorocycloheptanone or 3,3-difluorocycloheptanoic acid.

Reduction: Formation of more saturated amines like 3,3-difluorocycloheptan-1-amine.

Substitution: Formation of azides or thiol-substituted cycloheptanes.

Scientific Research Applications

3,3-Difluorocycloheptan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,3-Difluorocycloheptan-1-amine hydrochloride and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Ring Size | Substituents | Key Properties |

|---|---|---|---|---|---|---|

| 3,3-Difluorocycloheptan-1-amine HCl | C₇H₁₂ClF₂N | 195.63 | 939398-48-8 | 7-membered | 3,3-difluoro | Flexible ring; high electronegativity |

| 3,3-Difluoro-1-Methylcyclobutaneamine HCl | C₅H₉F₂N·HCl | 157.59 | 1408076-03-8 | 4-membered | 3,3-difluoro, 1-methyl | High ring strain; compact structure |

| 3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | 257.7 | 2657761-24-3 | 6-membered | 3-fluoro, arylcyclohexylamine | Aromatic phenyl group; ketone moiety |

| 3,3-Dimethylcyclobutan-1-amine HCl | C₆H₁₄ClN | 135.64 | 1284247-23-9 | 4-membered | 3,3-dimethyl | Lipophilic; steric hindrance |

| 3,3-Difluoro-1-phenylcyclobutan-1-amine HCl | C₁₀H₁₁F₂N·HCl | 219.66 | N/A | 4-membered | 3,3-difluoro, 1-phenyl | Aromaticity; enhanced π-π interactions |

Key Observations :

- Substituent Effects: Fluorine vs. Methyl: Difluoro substitution increases electronegativity and metabolic stability compared to dimethyl analogs (e.g., 3,3-dimethylcyclobutan-1-amine HCl) . Aromatic vs.

Biological Activity

3,3-Difluorocycloheptan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological profiles.

Chemical Structure and Properties

This compound features a cycloheptane ring with two fluorine substitutions at the 3-position and an amine functional group. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts. The following sections detail specific studies that elucidate these activities.

Antimicrobial Activity

In a study assessing the compound's antimicrobial properties, it was shown to possess notable potency against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

| Bacterial Strain | MIC (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.08 | |

| Staphylococcus aureus | 0.10 | |

| Escherichia coli | 0.15 |

This table summarizes the MIC values for various bacterial strains, demonstrating the compound's effectiveness as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on lysyl-tRNA synthetase (KARS), a target in tuberculosis treatment. The IC50 value was reported at 0.05 μM, indicating high potency and selectivity over human enzymes.

| Enzyme | IC50 (μM) | Selectivity | Reference |

|---|---|---|---|

| KARS1 | 0.05 | >100-fold over human | |

| HepG2 (human liver) | >100 | Not applicable |

This table illustrates the selectivity of this compound towards bacterial enzymes compared to human counterparts.

Case Study 1: Tuberculosis Treatment

A recent study investigated the efficacy of this compound in combination with other antitubercular agents. The results showed a significant reduction in bacterial load in infected mice models when treated with the compound alongside bedaquiline and pretomanid.

"The triple combination treatment resulted in a greater reduction in CFU, with several mice showing no detectable bacteria after two months" .

Case Study 2: Resistance Reversal

Another study focused on the compound's ability to reverse drug resistance in cancer cells. It was found to effectively inhibit P-glycoprotein (P-gp), which is often responsible for multidrug resistance in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.